molecular formula C22H31NO3 B1259145 Spiramine C

Spiramine C

Cat. No. B1259145
M. Wt: 357.5 g/mol
InChI Key: QSMGOIQENWNEMA-POOTZBBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramine C is a natural product found in Spiraea japonica with data available.

Scientific Research Applications

Anti-Cancer Properties

Spiramine C, along with its derivatives, has demonstrated notable anti-cancer properties. A study by (Chen et al., 2014) found that spiramine derivatives induce apoptosis in cancer cells, including multidrug-resistant tumor cell lines. This effect is enhanced in derivatives that possess a double 'Michael reaction acceptor' group, indicating potential as a novel anti-cancer agent.

Neuroprotective Effects

Spiramine T, another derivative, has been studied for its neuroprotective effects. (Li et al., 2001) and (Li et al., 2002) found that it reduces stroke index and enhances recovery in gerbils experiencing cerebral ischemia-reperfusion injury. This suggests potential applications in treating conditions involving brain damage.

Antiplatelet and Antithrombotic Effects

Spiramine Q has shown potent antiplatelet and antithrombotic activities. (Shen et al., 2000) demonstrated that spiramine Q selectively inhibits platelet aggregation and reduces mortality in mice with arachidonic acid-induced thrombosis, pointing towards potential therapeutic use in cardiovascular diseases.

Biosynthesis Understanding

Research into the biosynthesis of spiramine and related compounds has been conducted to better understand their natural production. (Zhao et al., 2009) found that L-serine is a potential nitrogen source in the biosynthesis of atisine-type diterpenoid alkaloids like spiramines, providing insights into their natural production pathways.

Anti-Tobacco Mosaic Virus Activity

Spiramine C2, a natural product related to spiramine C, has been studied for its anti-tobacco mosaic virus activities. (Ma et al., 2016) found that this compound exhibits moderate activity against the tobacco mosaic virus, suggesting potential agricultural applications.

Synthetic Route Development

There has been interest in developing synthetic routes for spiramine and its derivatives. (Tang et al., 2016) described a bio-inspired synthetic strategy for constructing complex azapentacyclic ring systems of spiramine, which could aid in the development of synthetic versions for research and therapeutic use.

properties

Product Name

Spiramine C

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol

InChI

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1

InChI Key

QSMGOIQENWNEMA-POOTZBBGSA-N

Isomeric SMILES

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@H]2OCC7

Canonical SMILES

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7

synonyms

spiramine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramine C
Reactant of Route 2
Spiramine C
Reactant of Route 3
Spiramine C
Reactant of Route 4
Spiramine C
Reactant of Route 5
Spiramine C
Reactant of Route 6
Spiramine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.